

# In vitro assays for compounds derived from 4-Iodo-6-methoxypyrimidine

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## Compound of Interest

Compound Name: 4-Iodo-6-methoxypyrimidine

Cat. No.: B178686

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## In Vitro Assay Comparison for Pyrido[2,3-d]pyrimidine Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays for compounds derived from the pyrido[2,3-d]pyrimidine scaffold, a core structure in many targeted therapeutic agents. This guide summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

While specific data for derivatives of 4-Iodo-6-methoxypyrido[2,3-d]pyrimidine are not readily available in the public domain, this guide leverages data from structurally related pyrido[2,3-d]pyrimidine compounds to provide a comparative framework for in vitro evaluation. The assays highlighted herein are crucial for determining the cytotoxic and kinase inhibitory potential of this class of compounds.

## Quantitative Data Summary

The following tables summarize the in vitro biological activity of various pyrido[2,3-d]pyrimidine derivatives against cancer cell lines and specific protein kinases.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines

Compound ID	Cell Line	IC50 (μM)	Reference
4	MCF-7 (Breast)	0.57	[1][2]
11	MCF-7 (Breast)	1.31	[1]
4	HepG2 (Liver)	1.13	[1]
11	HepG2 (Liver)	0.99	[1]
B1	H1975 (Lung)	0.087	[3]
B8	H1975 (Lung)	0.297	[3]
B8	A549 (Lung)	0.440	[3]
10c	Panc1 (Pancreatic)	1.40	[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound ID	Kinase Target	IC50 (nM)	Reference
4	PIM-1	11.4	[1][2]
10	PIM-1	17.2	[1][2]
B1	EGFRL858R/T790M	13	[3]
10k	KRAS-G12D	9	[4]

Lower IC50 values indicate greater potency.

## Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

### Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

- **Cell Seeding:** Cancer cell lines (e.g., MCF-7, HepG2, H1975, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTT Addition:** MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC<sub>50</sub> value is determined by plotting cell viability against compound concentration.

## Kinase Inhibition Assay (ELISA-based)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to measure the inhibitory activity of compounds against specific kinases.

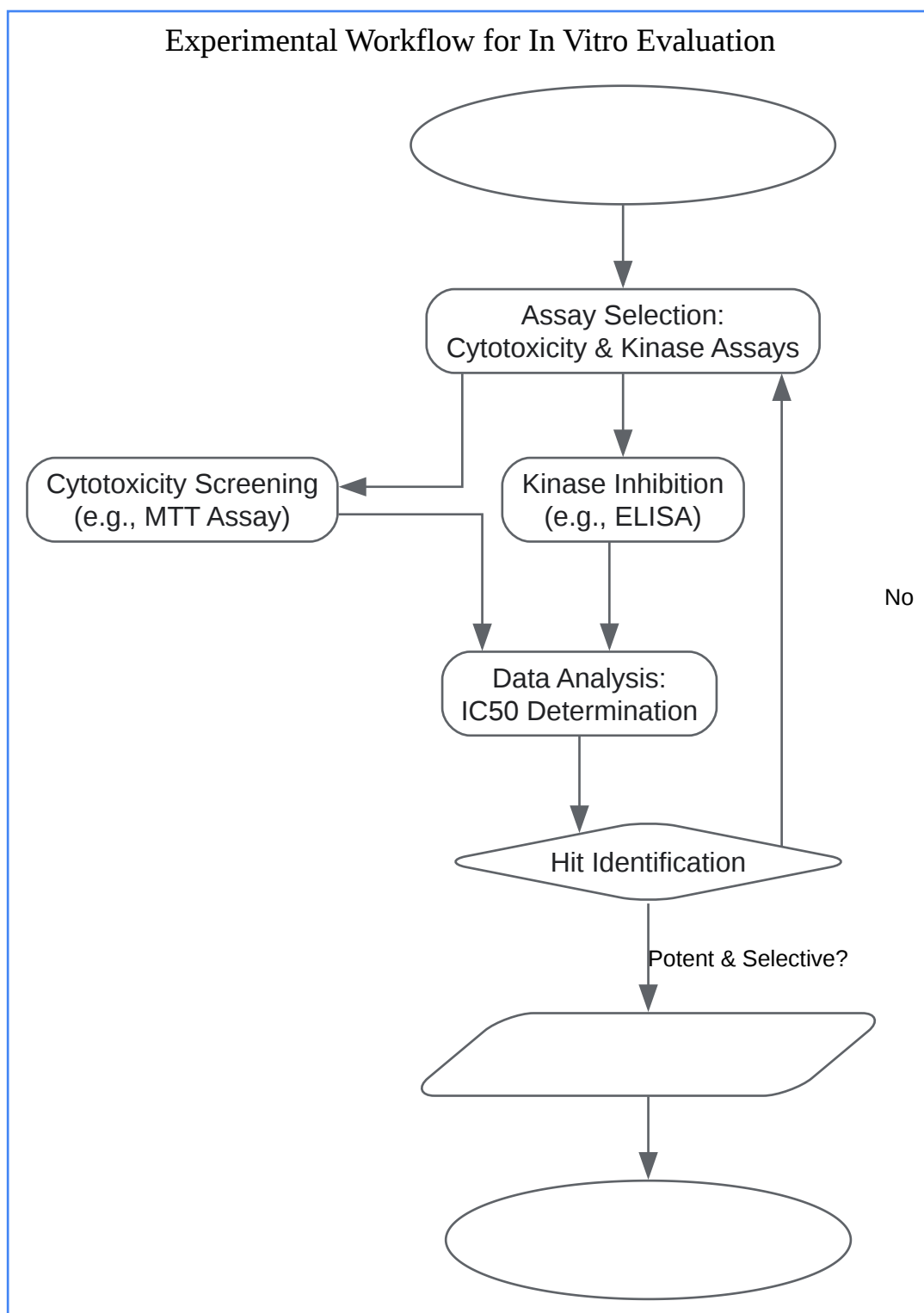
Procedure:

- **Plate Coating:** A microplate is coated with the substrate for the kinase of interest (e.g., a peptide for EGFR).

- **Kinase Reaction:** The test compound, the kinase (e.g., EGFR L858R/T790M), and ATP are added to the wells. The reaction is allowed to proceed for a specific time at a controlled temperature.
- **Detection:** A primary antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Signal Generation:** A substrate for the enzyme on the secondary antibody is added, which generates a colorimetric or chemiluminescent signal.
- **Measurement:** The signal is measured using a plate reader.
- **Data Analysis:** The percentage of kinase inhibition is calculated relative to a control with no inhibitor, and the IC<sub>50</sub> value is determined.

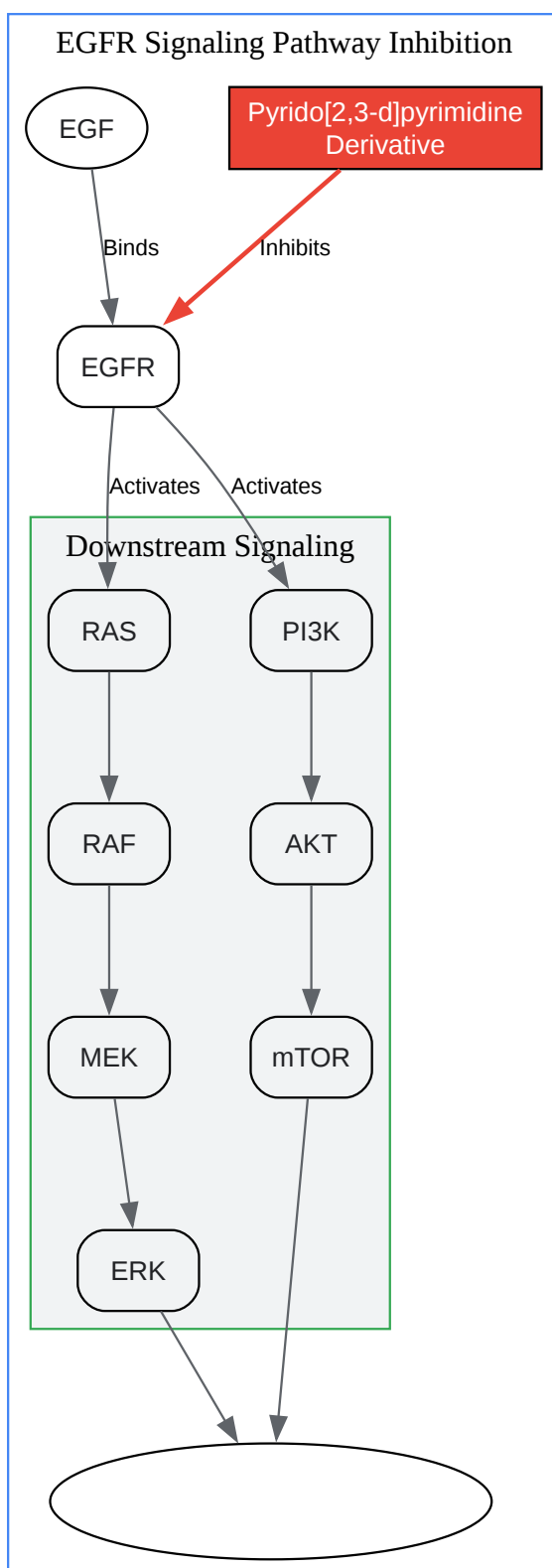
## Visualizations

The following diagrams illustrate a general experimental workflow and a representative signaling pathway that can be modulated by pyrido[2,3-d]pyrimidine derivatives.



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Caption: A general workflow for the in vitro evaluation of novel compounds.



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Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

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